Carbamazepine-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

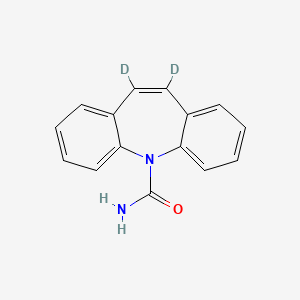

5,6-dideuteriobenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGPTBGBLSHEPO-QDRJLNDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701340028 | |

| Record name | Carbamazepine-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701340028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189902-21-3 | |

| Record name | Carbamazepine-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701340028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Carbamazepine-d2 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Carbamazepine-d2, a deuterated analog of the widely used anticonvulsant drug Carbamazepine. This document details its core properties, primary applications in research, and standardized experimental protocols for its use as an internal standard in quantitative bioanalysis.

Introduction to this compound

This compound is a stable isotope-labeled version of Carbamazepine, where two hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically identical to Carbamazepine but has a higher molecular weight. This key difference allows for its differentiation from the unlabeled drug in mass spectrometry-based analytical methods.[1] Its primary and critical role in research is to serve as an internal standard for the accurate quantification of Carbamazepine in complex biological matrices such as plasma, serum, and urine.[1][2]

The use of a stable isotope-labeled internal standard like this compound is considered the "gold standard" in quantitative mass spectrometry.[2] This is because it co-elutes with the analyte of interest during chromatography and experiences similar ionization effects in the mass spectrometer, thereby correcting for variations in sample preparation, injection volume, and matrix effects. This leads to highly accurate and precise measurements, which are essential in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent compound, Carbamazepine, is presented below.

| Property | This compound | Carbamazepine |

| Chemical Formula | C₁₅H₁₀D₂N₂O | C₁₅H₁₂N₂O |

| Molecular Weight | ~238.28 g/mol | ~236.27 g/mol |

| CAS Number | 1189902-21-3 | 298-46-4 |

| Synonyms | CBZ-d2, 5H-Dibenz[b,f]azepine-5-carboxamide-d2 | Tegretol, CBZ |

| Chemical Purity | Typically >95% (HPLC)[3][4] | Varies by grade |

| Isotopic Purity | Not consistently reported, but critical for assay accuracy. | Not Applicable |

Note: The exact molecular weight may vary slightly depending on the position of the deuterium labels.

Primary Use in Research: Internal Standard for Quantitative Analysis

The fundamental application of this compound is as an internal standard in analytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the precise quantification of Carbamazepine.[1]

Principle of Internal Standard Calibration

The core principle involves adding a known amount of this compound to all samples, including calibration standards and unknown samples, at the beginning of the sample preparation process. The ratio of the analytical signal of the target analyte (Carbamazepine) to the signal of the internal standard (this compound) is then plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. The concentration of Carbamazepine in the unknown samples is then determined from this curve.

Experimental Protocols

The following sections detail a generalized experimental protocol for the quantification of Carbamazepine in human plasma using this compound as an internal standard, based on common practices found in the literature.[2][5][6]

Materials and Reagents

-

Carbamazepine analytical standard

-

This compound internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (blank)

Sample Preparation

A common and efficient method for sample preparation is protein precipitation.

-

Aliquoting : Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.

-

Spiking : Add a specific volume of this compound internal standard working solution to each tube.

-

Precipitation : Add a threefold volume of cold acetonitrile or methanol to precipitate the plasma proteins.[2][7]

-

Vortexing and Centrifugation : Vortex the tubes for 1-2 minutes and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Evaporation and Reconstitution (Optional) : The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase to enhance sensitivity.

LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of Carbamazepine and this compound.

| Parameter | Typical Conditions |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[2] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol[2] |

| Flow Rate | 0.2 - 0.5 mL/min |

| Gradient | A gradient elution is typically used to separate the analyte from matrix components. |

| Injection Volume | 5 - 20 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[5] |

| MRM Transitions | See table below |

Mass Spectrometric Detection

Detection is performed using Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Carbamazepine | 237.1 | 194.1[5][6] |

| This compound | 239.1 | 196.1 |

| Carbamazepine-d10 | 247.2 | 204.1[5][8] |

| This compound,15N | 240.1 | 196.2[2] |

Note: The exact m/z values may vary slightly based on the instrument and its calibration. It is crucial to optimize these transitions on the specific instrument being used.

Data Analysis and Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:

-

Linearity : The linear range of the assay should cover the expected concentrations of Carbamazepine in the study samples.

-

Accuracy and Precision : Determined by analyzing quality control (QC) samples at multiple concentration levels.

-

Selectivity : Assessed by analyzing blank matrix samples from multiple sources to ensure no interference at the retention times of the analyte and internal standard.

-

Matrix Effect : Evaluated to ensure that the matrix does not suppress or enhance the ionization of the analyte and internal standard.

-

Stability : The stability of Carbamazepine in the biological matrix under various storage and handling conditions should be assessed.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals involved in the study of Carbamazepine. Its use as an internal standard in LC-MS/MS-based bioanalytical methods allows for the highly accurate and precise quantification of the drug in biological samples. The methodologies outlined in this guide provide a robust framework for the implementation of such assays in a research or regulated laboratory setting. The high quality of data obtained using this approach is critical for making informed decisions in drug development and for ensuring patient safety in therapeutic drug monitoring.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring | MDPI [mdpi.com]

- 3. This compound,15N | CAS | LGC Standards [lgcstandards.com]

- 4. This compound (Major) | LGC Standards [lgcstandards.com]

- 5. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jchemrev.com [jchemrev.com]

- 8. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical and Physical Properties of Carbamazepine-d2

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core chemical and physical properties of Carbamazepine-d2, a deuterated analog of the anticonvulsant drug Carbamazepine. This stable isotope-labeled compound is a critical tool in pharmaceutical research, particularly in pharmacokinetic studies and as an internal standard for quantitative analysis.

General and Chemical Properties

This compound (Major) is a stable isotope-labeled version of Carbamazepine, where two hydrogen atoms have been replaced by deuterium. This isotopic substitution provides a distinct mass signature, making it invaluable for mass spectrometry-based assays without significantly altering its chemical behavior. Its primary application is as an internal standard for the precise quantification of Carbamazepine in biological matrices.[1][2]

Table 1: Chemical Identification and Properties of this compound

| Property | Value | References |

|---|---|---|

| Chemical Name | 5H-Dibenz[b,f]azepine-5-carboxamide-d2 | [2][3] |

| Synonyms | 5-Carbamoyl-5H-dibenz[b,f]azepine-d2, CBZ-d2 | [2][3] |

| CAS Number | 1189902-21-3 | [4][5][6] |

| Molecular Formula | C₁₅H₁₀D₂N₂O | [4][5][6] |

| Molecular Weight | 238.28 g/mol | [4][5][6] |

| Purity | Typically >95% (as determined by HPLC) | [6][7] |

| Isotopic Label | Deuterium (²H, D) |[1][6] |

Physical and Thermodynamic Properties

The physical properties of this compound are largely comparable to its non-deuterated parent compound. It is typically supplied as a solid and requires specific storage conditions to ensure its long-term stability.

Table 2: Physical and Storage Properties of this compound

| Property | Value | References |

|---|---|---|

| Appearance | White to Off-White Solid | [2][8] |

| Boiling Point | 411.0 ± 48.0 °C at 760 mmHg | [5] |

| Density | 1.3 ± 0.1 g/cm³ | [5] |

| Melting Point | Not explicitly reported for d2 variant. Parent compound melts at 189-192 °C.[9][10] | [5] |

| Storage | Store at 2-8°C in a refrigerator or at room temperature. Protect from light. | [2][7][11] |

| Stability | Stable under recommended storage conditions.[12] Studies on the parent compound show stability in suspension for extended periods.[13][14] |[12][13][14] |

Table 3: Solubility Profile of Carbamazepine (Parent Compound) Note: Specific solubility data for this compound is not widely published. The data for the parent compound, Carbamazepine, is provided as a close reference.

| Solvent | Solubility | References |

| Water | Approx. 120-125 mg/L (forms a dihydrate) | [15] |

| DMSO | Approx. 25 mg/mL | [16] |

| Dimethylformamide (DMF) | Approx. 25 mg/mL | [16] |

| Ethanol | Approx. 3 mg/mL | [16] |

| Chloroform | Slightly Soluble | [8] |

| Methanol | Slightly Soluble | [8] |

Experimental Protocols and Methodologies

The characterization of this compound involves standard analytical techniques to confirm its identity, purity, and physical properties.

HPLC is the standard method for assessing the purity of this compound.[6][7]

-

Objective: To separate this compound from any impurities, including its non-deuterated analog and synthesis byproducts.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where Carbamazepine has maximum absorbance, such as 285 nm.[17][18]

-

Procedure:

-

A standard solution of this compound is prepared in a suitable solvent.

-

The solution is injected into the HPLC system.

-

The chromatogram is recorded, and the area of the peak corresponding to this compound is measured.

-

Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

-

Mass spectrometry, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used to confirm the molecular weight and isotopic enrichment of this compound. It is the primary technique where this compound serves as an internal standard.[1]

-

Objective: To verify the correct mass corresponding to the deuterated compound and to use it for accurate quantification of the non-labeled drug.

-

Principle: As an internal standard, a known amount of this compound is added to a sample containing an unknown amount of Carbamazepine. The parent compound and the deuterated standard co-elute but are distinguished by their mass-to-charge (m/z) ratio in the mass spectrometer. The ratio of the response of the analyte to the internal standard is used to calculate the concentration of the analyte, correcting for variations in sample preparation and instrument response.

-

Procedure (as an Internal Standard):

-

Spike a known quantity of this compound into all calibration standards and unknown samples.

-

Process the samples (e.g., protein precipitation or liquid-liquid extraction).

-

Analyze the samples using a validated LC-MS/MS method.

-

Construct a calibration curve by plotting the peak area ratio (Carbamazepine / this compound) against the concentration of the calibration standards.

-

Determine the concentration of Carbamazepine in the unknown samples from the calibration curve.

-

DSC is used to determine the melting point and thermal behavior of crystalline solids.

-

Objective: To measure the temperature and heat flow associated with thermal transitions, such as melting and phase changes. For Carbamazepine, different polymorphic forms can be identified.[19]

-

Procedure:

-

A small, accurately weighed sample of this compound is placed in an aluminum pan.

-

The pan is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

-

The heat flow to the sample is measured relative to an empty reference pan.

-

An endothermic peak on the resulting thermogram indicates the melting point of the substance.[19]

-

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound for its use as an analytical standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound (Major) | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CAS#:1189902-21-3 | Chemsrc [chemsrc.com]

- 6. This compound (Major) | LGC Standards [lgcstandards.com]

- 7. This compound,15N | CAS | LGC Standards [lgcstandards.com]

- 8. This compound (Major) | 1189902-21-3 [amp.chemicalbook.com]

- 9. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aareydrugs.com [aareydrugs.com]

- 11. Carbamazepine (Dââ, 98%) 100 µg/mL in acetonitrile-Dâ - Cambridge Isotope Laboratories, DLM-2806-1.2 [isotope.com]

- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 13. Stability of carbamazepine suspension after repackaging into four types of single-dose containers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysing the stability of two oral carbamazepine suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Influence of Carbamazepine Dihydrate on the Preparation of Amorphous Solid Dispersions by Hot Melt Extrusion [mdpi.com]

Navigating the Nuances of Isotopic Labeling: A Technical Guide to the Purity and Enrichment of Carbamazepine-d2

For researchers, scientists, and professionals in drug development, the precise understanding and quantification of isotopic labeling are paramount for the integrity of clinical and pre-clinical studies. This in-depth technical guide delves into the core principles and methodologies for assessing the isotopic purity and enrichment of Carbamazepine-d2, a crucial internal standard in bioanalytical assays.

This compound serves as a stable isotope-labeled internal standard for the quantification of carbamazepine in various biological matrices.[1] Its utility hinges on a high degree of isotopic purity and well-defined enrichment, ensuring accurate and reproducible results in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the synthesis, analytical characterization, and quality control of this compound.

Synthesis of this compound: A Look at Deuterium Incorporation

While specific proprietary synthesis methods may vary, the introduction of deuterium into the carbamazepine molecule can be achieved through several general strategies in synthetic organic chemistry. A common approach involves the use of deuterated reagents at a key step in the synthesis of the carbamazepine scaffold.

One plausible pathway for the synthesis of this compound involves the deuteration of a suitable precursor. The synthesis of the parent molecule, carbamazepine, often starts from iminostilbene.[2] Deuterium can be introduced at the olefinic positions (10 and 11) of the dibenz[b,f]azepine ring system. This can be accomplished through methods like catalytic deuterium gas exchange with a suitable catalyst or by using deuterated reducing agents in the final steps of the synthesis.

Quantitative Assessment of Isotopic Purity and Enrichment

The quality of this compound is defined by its isotopic purity (the percentage of the molecule that is deuterated) and the distribution of different isotopic species (isotopologues), such as d0 (unlabeled), d1, d2, etc. High isotopic enrichment, ideally with the d2 species being the most abundant by a significant margin, is critical for its function as an internal standard. Commercially available this compound typically has an isotopic enrichment of at least 98% for the deuterium label.[3]

Mass Spectrometry for Isotopic Enrichment Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for determining the isotopic distribution of this compound. By monitoring the specific mass-to-charge ratios (m/z) of the different isotopologues, their relative abundances can be quantified.

| Isotopologue | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) |

| Carbamazepine (d0) | 237.1 | 194.1 |

| Carbamazepine-d1 | 238.1 | 195.1 |

| This compound | 238.28 | 196.1 |

| Carbamazepine-d3 | 240.1 | 197.1 |

| Carbamazepine-d4 | 241.1 | 198.1 |

| Note: Exact m/z values may vary slightly depending on the instrument and ionization conditions. |

Experimental Protocol: Isotopic Purity Determination by LC-MS/MS

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration of 1 µg/mL with the same solvent.

2. LC-MS/MS System and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from any potential impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the m/z values of d0, d1, d2, d3, and d4 isotopologues.

3. Data Analysis:

-

Integrate the peak areas for each of the monitored isotopologues.

-

Calculate the percentage of each isotopologue relative to the total peak area of all monitored species.

-

The isotopic purity is reported as the percentage of the d2 isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is a complementary technique that provides detailed structural information and can be used to confirm the position of deuterium labeling and assess isotopic purity. In a ¹H NMR spectrum of this compound, the signals corresponding to the protons at the deuterated positions will be significantly diminished or absent. ²H (Deuterium) NMR can also be employed to directly observe the deuterium signals.

Experimental Protocol: Isotopic Purity Assessment by ¹H NMR

1. Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) to a concentration of approximately 5-10 mg/mL.

2. NMR Spectrometer and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nucleus: ¹H.

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 16 or 32).

-

Relaxation Delay: A delay of at least 5 times the longest T1 relaxation time to ensure quantitative integration.

3. Data Analysis:

-

Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals of the remaining protons in the molecule.

-

Compare the integral of the residual proton signals at the deuterated positions to the integrals of other non-deuterated protons in the molecule.

-

The isotopic purity can be estimated from the reduction in the integral value at the labeled sites. For example, a residual integral of 0.02 for a proton that should be a deuteron (compared to an integral of 1.0 for a non-deuterated proton) would indicate approximately 98% deuteration at that site.

Conclusion

The robust characterization of the isotopic purity and enrichment of this compound is a critical quality control step that underpins its reliable use as an internal standard in quantitative bioanalysis. A combination of mass spectrometry and NMR spectroscopy provides a comprehensive analytical toolkit to ensure the identity, purity, and isotopic integrity of this essential analytical reagent. By adhering to detailed experimental protocols and understanding the principles of these analytical techniques, researchers can have high confidence in the data generated using this compound.

References

Carbamazepine-d2 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Carbamazepine-d2, a deuterated analog of the anticonvulsant drug Carbamazepine. It is primarily intended for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalytical studies.

Core Compound Data

This compound serves as an ideal internal standard for the quantification of Carbamazepine in biological matrices using mass spectrometry-based assays. Its physical and chemical properties are nearly identical to the parent compound, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation in a mass spectrometer.

| Parameter | Value | Source(s) |

| CAS Number | 1189902-21-3 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₀D₂N₂O | [1][2][5] |

| Molecular Weight | 238.28 g/mol | [1][2][4][5] |

| Appearance | White solid | [6] |

| Primary Application | Internal standard for quantitative analysis |

Experimental Protocol: Quantification of Carbamazepine in Human Plasma using LC-MS/MS

This section details a representative experimental protocol for the determination of Carbamazepine in human plasma samples, employing this compound as an internal standard. The methodology is adapted from established bioanalytical methods.

1. Preparation of Standard and Internal Standard Solutions

-

Carbamazepine Stock Solution (1.00 mg/mL): Accurately weigh and dissolve an appropriate amount of Carbamazepine reference standard in methanol.

-

Calibration Standards: Serially dilute the Carbamazepine stock solution with blank human plasma to achieve a concentration range of 0.50 to 30.0 µg/mL.

-

Internal Standard (IS) Working Solution (10.0 µg/mL): Prepare a solution of this compound in a 50:50 (v/v) mixture of methanol and water.

2. Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples (patient samples, calibration standards, or quality control samples) in a room-temperature water bath.

-

In a microcentrifuge tube, pipette 5 µL of the plasma sample.

-

Add 5 µL of the this compound internal standard working solution.

-

Add 1000 µL of methanol to precipitate plasma proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

Column: ACQUITY UPLC HSS T3 or equivalent C18 column.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.25 mL/min.

-

Gradient Elution: Implement a suitable gradient to separate Carbamazepine and this compound from matrix components.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Carbamazepine: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 237.1 → 194.1).

-

This compound: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 239.1 → 196.1).

-

-

4. Data Analysis

-

Quantify Carbamazepine in the samples by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Carbamazepine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes involved in the bioanalytical workflow for Carbamazepine quantification.

Caption: Bioanalytical workflow for Carbamazepine quantification.

This guide provides a foundational understanding of this compound and its application in a key experimental context. For specific research applications, further validation and optimization of the presented protocol are recommended.

References

- 1. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Storage and Stability of Carbamazepine-d2

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the critical storage and stability considerations for Carbamazepine-d2. By adhering to these guidelines, the integrity and purity of this isotopically labeled compound can be maintained, ensuring the accuracy and reliability of experimental results.

Storage and Handling Guidelines

Proper storage and handling are paramount to preserving the chemical and isotopic purity of this compound. The following recommendations are based on information from technical and safety data sheets.

Storage Conditions

The recommended storage temperature for this compound can vary depending on the supplier and the form of the material (neat solid vs. solution). It is crucial to consult the certificate of analysis and supplier-specific recommendations.

Table 1: Recommended Storage Conditions for this compound and Related Analogs

| Parameter | Recommendation | Source(s) |

| Storage Temperature (Neat Solid) | -20°C or +4°C | |

| 2°C to 8°C | ||

| Storage Temperature (Solution) | +2°C to +8°C (Refrigerated) | |

| Shipping Temperature | Room Temperature | |

| Light Sensitivity | Protect from light. | |

| Container | Store in a tightly closed container in a dry and well-ventilated place. |

Key Handling Precautions:

-

Handle in a well-ventilated area to avoid inhalation of dust.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Minimize dust generation and accumulation.

Chemical Stability Profile

This compound is generally a stable compound under the recommended storage conditions. However, it is susceptible to degradation under certain conditions.

Incompatible Materials

To prevent degradation, avoid contact with the following materials:

-

Strong oxidizing agents

-

Acids

-

Acid anhydrides

-

Acid chlorides

-

Carbon dioxide (CO2)

Hazardous Decomposition

When exposed to fire or extreme heat, this compound may decompose and emit hazardous substances, including:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

-

Nitrogen oxides (NOx)

Experimental Protocols for Stability Assessment

The following are generalized methodologies for evaluating the stability of this compound, adapted from established protocols for Carbamazepine.

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate this compound from its potential degradation products, allowing for accurate quantification over time.

Objective: To determine the chemical stability of this compound under various storage conditions.

Materials:

-

This compound reference standard

-

HPLC-grade acetonitrile, methanol, and water

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a UV or mass spectrometry (MS) detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

-

Prepare a series of working standard solutions by diluting the stock solution.

-

-

Sample Preparation:

-

Store aliquots of this compound under the desired stability conditions (e.g., different temperatures, humidity levels, and light exposures).

-

At specified time points, dissolve or dilute the samples to a concentration within the calibration curve range.

-

-

Chromatographic Conditions (Example):

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 55°C.

-

Detection Wavelength: 285 nm (UV).

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

Generate a calibration curve using the peak areas of the working standard solutions.

-

Quantify the concentration of this compound in the stability samples at each time point.

-

Assess for the presence of new peaks, which may indicate degradation products.

-

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and demonstrating the specificity of the stability-indicating method.

Objective: To investigate the degradation of this compound under stress conditions.

Methodology:

-

Acidic Degradation: Incubate a solution of this compound in a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

-

Alkaline Degradation: Incubate a solution of this compound in a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose the solid this compound to dry heat (e.g., 70°C).

-

Photolytic Degradation: Expose a solution of this compound to UV light.

-

Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method to identify and quantify any degradation products.

Visualizations

The following diagrams illustrate key concepts related to the handling and analysis of this compound.

By implementing these comprehensive storage, handling, and testing guidelines, researchers can ensure the quality and reliability of this compound throughout its lifecycle in the laboratory.

Safety data sheet (SDS) information for Carbamazepine-d2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Chemical and Physical Properties

Carbamazepine-d2 is a deuterated analog of Carbamazepine, an anticonvulsant and mood-stabilizing drug. The deuterium labeling makes it a valuable tool for pharmacokinetic studies and as an internal standard in mass spectrometry-based analyses.

| Property | Value | Source |

| Chemical Name | 5H-Dibenz[b,f]azepine-5-carboxamide-d2 | [1] |

| Synonyms | CBZ-d2, 5-Carbamoyl-5H-dibenz[b,f]azepine-d2 | [2] |

| CAS Number | 1189902-21-3 | [1] |

| Molecular Formula | C₁₅H₁₀D₂N₂O | [1] |

| Molecular Weight | 238.28 g/mol | [1] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 189-192 °C (for Carbamazepine) | |

| Solubility | Practically insoluble in water; soluble in alcohol and acetone (for Carbamazepine) | [3] |

| Storage Temperature | 2-8°C, Refrigerator | [4] |

Toxicological Data (Based on Carbamazepine)

The toxicological profile of this compound is expected to be very similar to that of Carbamazepine. The primary hazards are related to oral ingestion and potential sensitization.

| Toxicity Metric | Value | Species | Source |

| Oral LD50 | 1957 mg/kg | Rat | [5] |

| Oral LD50 | 529 mg/kg | Mouse | [6] |

| Intraperitoneal LD50 | 293 mg/kg | Rat | [6] |

| Subcutaneous LD50 | >1500 mg/kg | Rat | [6] |

| Oral LDLo | 54 mg/kg/9 days | Human (man) | [6] |

| Oral LDLo | 1920 mg/kg/17 weeks | Human (woman) | [6] |

Toxicity Levels (Carbamazepine in Humans): [7][8]

-

Therapeutic Levels: 4-12 mg/L

-

Levels > 10 mg/L: Ataxia and nystagmus may occur.

-

Levels > 12 mg/L: Cardiovascular effects can be seen.

-

Levels > 40 mg/L: Severe toxicity.

Handling and Storage

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and the integrity of the compound.

| Parameter | Recommendation | Source |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. In case of inadequate ventilation, wear respiratory protection. | [9][10] |

| Handling | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. | [9][10] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Store locked up. Recommended storage at 2-8°C. | [4][9] |

| Spill Response | For minor spills, clean up waste regularly. Use dry clean-up procedures and avoid generating dust. Vacuum or sweep up the material. For major spills, alert emergency responders. | [6] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [11] |

Stability and Reactivity

| Parameter | Information | Source |

| Reactivity | No reactivity hazards known under normal conditions. | [11] |

| Chemical Stability | Stable under recommended storage conditions. | [5] |

| Conditions to Avoid | Incompatible products, excess heat, and dust formation. | [5] |

| Incompatible Materials | Strong oxidizing agents. | [5] |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2). | [5] |

Mechanism of Action and Signaling Pathways

Carbamazepine's primary mechanism of action involves the blockade of voltage-gated sodium channels.[12] It has also been shown to modulate other signaling pathways, which may contribute to its therapeutic effects.

Voltage-Gated Sodium Channel Blockade

Carbamazepine preferentially binds to the inactivated state of voltage-gated sodium channels, which inhibits repetitive neuronal firing without affecting normal neuronal activity.[12]

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. rjptonline.org [rjptonline.org]

- 3. litfl.com [litfl.com]

- 4. Chronic Carbamazepine Administration Attenuates Dopamine D2-like Receptor-Initiated Signaling via Arachidonic Acid in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acute and Chronic Toxicity of Carbamazepine on the Release of Chitobiase,... [wisdomlib.org]

- 6. Antiepileptic Drug Carbamazepine Binds to a Novel Pocket on the Wnt Receptor Frizzled-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbamazepine induces hepatotoxicity in zebrafish by inhibition of the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uspnf.com [uspnf.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Comparative in vitro dissolution study of carbamazepine immediate-release products using the USP paddles method and the flow-through cell system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Deuterium Labeling Position in Carbamazepine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the deuterium labeling position in Carbamazepine-d2, a crucial internal standard for pharmacokinetic and metabolic studies of the widely used anticonvulsant drug, Carbamazepine. This document outlines the definitive positions of deuterium labeling, provides insights into its synthesis, and presents relevant analytical data.

Definitive Deuterium Labeling Position

Based on available chemical information and the nomenclature of its common isotopically labeled metabolites, the two deuterium atoms in this compound are definitively located at the 10 and 11 positions of the dibenz[b,f]azepine ring structure. This isotopologue is systematically named 10,11-dideutero-5H-dibenzo[b,f]azepine-5-carboxamide .

The logical basis for this assignment is strongly supported by the commercial availability and frequent citation of its metabolite, Carbamazepine-10,11-epoxide-d2. The metabolic oxidation of Carbamazepine to its 10,11-epoxide is a primary metabolic pathway, and the presence of deuterium at these specific positions in the metabolite confirms their location in the parent drug.

To visually represent the logical flow leading to the identification of the labeling positions, the following diagram illustrates the relationship between Carbamazepine, its deuterated analogue, and their corresponding epoxide metabolites.

Caption: Logical diagram illustrating the metabolic relationship that confirms the 10,11-deuterium labeling of this compound.

Synthesis of Carbamazepine-10,11-d2

One common route to Carbamazepine involves the synthesis of the dibenz[b,f]azepine (iminostilbene) ring system, followed by carbamoylation. Deuterium can be introduced at the 10 and 11 positions of the iminostilbene intermediate prior to the final carbamoylation step.

A generalized workflow for the synthesis is presented below:

Caption: A high-level workflow for the synthesis of Carbamazepine-10,11-d2.

Experimental Protocol Considerations:

A potential laboratory-scale synthesis could involve the following conceptual steps:

-

Synthesis of Iminostilbene: Prepare the iminostilbene core through established literature methods.

-

Deuterium Exchange: Subject the iminostilbene to a deuterium exchange reaction. This could potentially be achieved using a deuterium source such as D2O under acidic or basic conditions, or through catalytic deuteration methods, targeting the activated positions adjacent to the aromatic rings. The specifics of the catalyst, solvent, temperature, and reaction time would be critical for achieving high isotopic enrichment at the desired 10 and 11 positions.

-

Carbamoylation: React the resulting 10,11-dideutero-iminostilbene with a carbamoylating agent, such as isocyanic acid or a derivative, to introduce the carbamoyl group at the nitrogen atom of the azepine ring.

-

Purification: Purify the final product, Carbamazepine-10,11-d2, using standard techniques such as recrystallization or column chromatography to achieve high chemical and isotopic purity.

Quantitative Data

Quantitative data for the synthesis and characterization of this compound is primarily available from commercial suppliers who synthesize this molecule as a stable isotope-labeled internal standard.

| Parameter | Typical Value | Source |

| Chemical Purity | ≥98% | Commercial Suppliers |

| Isotopic Purity | ≥98% Deuterium | Alfa Chemistry[1] |

| Molecular Formula | C₁₅H₁₀D₂N₂O | Pharmaffiliates[2] |

| Molecular Weight | 238.28 g/mol | Pharmaffiliates[2] |

Analytical Characterization

The structural confirmation and purity assessment of Carbamazepine-10,11-d2 rely on standard analytical techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the incorporation of deuterium atoms. In the mass spectrum of Carbamazepine-10,11-d2, the molecular ion peak will be observed at an m/z value that is two units higher than that of unlabeled Carbamazepine due to the two deuterium atoms.

| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) |

| Carbamazepine | 236.1 | 194, 193, 179 |

| Carbamazepine-10,11-d2 | 238.1 | 196, 195, 181 |

The fragmentation pattern in tandem MS (MS/MS) will also show corresponding shifts in the fragment ions that retain the deuterated portion of the molecule. For instance, a common fragmentation of Carbamazepine involves the loss of the carbamoyl group and rearrangement of the dibenz[b,f]azepine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the precise location of deuterium labeling. In the ¹H NMR spectrum of Carbamazepine-10,11-d2, the signals corresponding to the protons at the 10 and 11 positions will be absent or significantly reduced in intensity, confirming the successful and specific incorporation of deuterium at these sites. The remaining signals corresponding to the aromatic and amine protons would be expected to be present with their characteristic chemical shifts and coupling patterns.

¹³C NMR spectroscopy can also be used for structural confirmation. The carbon signals for the C-10 and C-11 positions will be affected by the attached deuterium, typically showing a characteristic triplet multiplicity due to C-D coupling and a slight upfield shift.

Conclusion

This compound is a critical analytical tool in which the deuterium atoms are located at the 10 and 11 positions of the dibenz[b,f]azepine core. Its synthesis, while not widely detailed in academic literature, follows established routes for the parent compound with a key deuterium incorporation step. The identity and purity of Carbamazepine-10,11-d2 are confirmed through mass spectrometry and NMR spectroscopy, which provide definitive evidence of the isotopic labeling position and enrichment. This in-depth understanding is essential for researchers and professionals in drug development and clinical analysis who rely on this stable isotope-labeled standard for accurate quantification and metabolic studies of Carbamazepine.

References

Commercial Suppliers and Technical Guide for High-Purity Carbamazepine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity Carbamazepine-d2, a crucial internal standard for pharmacokinetic studies and clinical mass spectrometry. This document outlines key specifications from various suppliers, details on analytical methodologies for quality assessment, and a generalized workflow for procurement and verification.

Commercial Supplier Overview

High-purity this compound is available from several reputable suppliers specializing in stable isotope-labeled compounds and pharmaceutical reference standards. The following table summarizes the key quantitative data available from prominent commercial sources.

| Supplier | Product Name/Code | CAS Number | Molecular Formula | Purity Specification | Additional Notes |

| LGC Standards | This compound (Major) / TRC-C175851 | 1189902-21-3 | C₁₅H₁₀D₂N₂O | >95% (HPLC)[1] | A detailed Certificate of Analysis for a specific lot reported an HPLC Purity of 99.83%[2]. |

| MedChemExpress | This compound | 1189902-21-3 | C₁₅H₁₀D₂N₂O | Information not specified on product page[3]. | Intended for use as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS[3]. |

| VIVAN Life Sciences | This compound (Major) / VLCS-00516 | 1189902-21-3 | C₁₅H₁₀D₂N₂O | Information not specified on product page[4]. | Provides a list of synonyms for the compound[4]. |

| Santa Cruz Biotechnology | This compound (Major) / sc-219433 | 1189902-21-3 | C₁₅H₁₀D₂N₂O | Information not specified on product page[5]. | States the compound is for research use only[5]. |

| Simson Pharma Limited | Carbamazepine 10,11-Epoxide-D2 | 1185025-41-5 | Not specified | Accompanied by Certificate of Analysis[6]. | Note: This is a metabolite of Carbamazepine, not this compound itself. |

Experimental Protocols for Quality Verification

While specific proprietary synthesis and purification protocols are not publicly disclosed by suppliers, the quality of high-purity this compound is typically verified using a suite of analytical techniques. A representative Certificate of Analysis from LGC Standards for a batch of this compound provides insight into the common methodologies employed[2].

2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To determine the chemical purity of the this compound lot and to identify and quantify any impurities.

-

Methodology:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water is a common mobile phase system for the separation of Carbamazepine and related compounds.

-

Detection: UV detection at a wavelength of 220 nm is suitable for Carbamazepine.

-

Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

-

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure of this compound and the position of the deuterium labels.

-

Methodology:

-

Solvent: A deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6) is used to dissolve the sample.

-

Analysis: ¹H NMR and ¹³C NMR spectra are acquired. The absence or significant reduction of signals at the positions of deuterium substitution in the ¹H NMR spectrum confirms the labeling. The overall spectrum should be consistent with the structure of Carbamazepine.

-

2.3. Mass Spectrometry (MS) for Molecular Weight Verification

-

Objective: To confirm the molecular weight of this compound and to assess its isotopic purity.

-

Methodology:

-

Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Analysis: The mass spectrum should show a prominent ion corresponding to the molecular weight of this compound (238.28 g/mol )[1][4]. The isotopic distribution can also be analyzed to confirm the incorporation of two deuterium atoms.

-

2.4. Elemental Analysis

-

Objective: To determine the percentage composition of Carbon, Hydrogen, and Nitrogen in the sample.

-

Methodology: The sample is combusted, and the resulting gases are analyzed to determine the elemental composition. The results should conform to the theoretical values for C₁₅H₁₀D₂N₂O.

Workflow and Signaling Pathways

3.1. Procurement and Quality Verification Workflow

The following diagram illustrates a typical workflow for a research or drug development professional to procure and verify the quality of high-purity this compound.

Caption: Procurement and Quality Control Workflow for this compound.

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for the detailed product specifications and certificates of analysis provided by the suppliers. Always refer to the supplier's documentation for the most accurate and up-to-date information.

References

Methodological & Application

Application Note: Quantitative Analysis of Carbamazepine in Human Plasma by LC-MS/MS Using Carbamazepine-d2 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbamazepine is a widely used anticonvulsant and mood-stabilizing drug for the treatment of epilepsy, trigeminal neuralgia, and bipolar disorder. Therapeutic drug monitoring (TDM) of carbamazepine is crucial to ensure its efficacy and safety, as the drug exhibits a narrow therapeutic window (typically 4–12 µg/mL) and significant inter-individual pharmacokinetic variability.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM due to its high sensitivity, selectivity, and accuracy.[4] The use of a stable isotope-labeled internal standard, such as Carbamazepine-d2, is essential for reliable quantification, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects. This application note provides a detailed protocol for the quantitative analysis of carbamazepine in human plasma using this compound as an internal standard.

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and straightforward method for sample cleanup prior to LC-MS/MS analysis.[1][2][5][6]

-

Materials:

-

Protocol:

-

Allow frozen plasma samples to thaw at room temperature.

-

In a microcentrifuge tube, add 5 µL of the plasma sample.[1][2][4][6]

-

Add 5 µL of the this compound internal standard working solution.[4]

-

Add 1000 µL of methanol to precipitate the plasma proteins.[1][4]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[4]

-

Centrifuge the mixture at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

2. Liquid Chromatography (LC) Conditions

The following are typical LC conditions for the separation of carbamazepine and its internal standard.

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1][6]

-

Column: ACQUITY UPLC HSS T3 column or equivalent C18 reversed-phase column.[1][2][6]

-

Injection Volume: 5-20 µL.

-

Gradient Elution: A gradient elution is typically used to achieve optimal separation. An example gradient is as follows:

-

Initial: 95% A, 5% B

-

1.0 min: 95% A, 5% B

-

5.0 min: 5% A, 95% B

-

6.0 min: 5% A, 95% B

-

6.1 min: 95% A, 5% B

-

7.0 min: 95% A, 5% B

-

-

Column Temperature: 40 °C.

3. Mass Spectrometry (MS/MS) Conditions

A triple quadrupole mass spectrometer is used for detection in Multiple Reaction Monitoring (MRM) mode.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][6]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

-

MRM Transitions:

-

Ion Source Parameters:

Data Presentation

The quantitative performance of the method is summarized in the tables below. The data is compiled from various published studies.

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (µg/mL) | LLOQ (µg/mL) |

| Carbamazepine | 0.50 - 30[3][4] | 0.50[1][2] |

| Carbamazepine | 0.1 - 22.0[5][8] | 0.1[5][8] |

Table 2: Precision and Accuracy

| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Carbamazepine | Low, Medium, High | < 8.23[1][2][6] | < 8.23[1][2][6] | -1.74 to 2.92[1][2][6] |

| Carbamazepine | Low, Medium, High | 2.6 - 9.5[7] | 4.0 - 9.6[7] | Not Specified |

Table 3: Recovery

| Analyte | Matrix | Recovery (%) |

| Carbamazepine-d2N15 | Human Plasma | 98.9 - 110.2[1][3][4] |

| Carbamazepine | Rat Plasma | > 87[7] |

| Carbamazepine | Aqueous Samples | 83.6 - 103.5[9] |

Mandatory Visualizations

Diagram 1: Experimental Workflow for Carbamazepine Analysis

References

- 1. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring [agris.fao.org]

- 7. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. employees.csbsju.edu [employees.csbsju.edu]

Protocol for the Preparation of Carbamazepine-d2 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock solutions of Carbamazepine-d2, a deuterated analog of Carbamazepine. This stable isotope-labeled compound is primarily utilized as an internal standard in quantitative mass spectrometry-based analyses, such as pharmacokinetic and metabolic studies. Adherence to this protocol will ensure the accurate and reproducible preparation of this compound stock solutions for research and development applications.

Physicochemical Data and Solubility

A summary of the relevant physicochemical properties of Carbamazepine and its deuterated analog, this compound, is presented in the table below. This information is critical for the accurate preparation of stock solutions.

| Property | Carbamazepine | This compound |

| Molecular Formula | C₁₅H₁₂N₂O | C₁₅H₁₀D₂N₂O[1] |

| Molecular Weight | 236.27 g/mol [2] | 238.28 g/mol [1][2] |

| CAS Number | 298-46-4[1] | 1189902-21-3[1][2] |

| Appearance | White to off-white crystalline solid | White solid[2] |

| Purity | ≥98% | >95% |

| Solubility | Soluble in ethanol (~3 mg/mL), DMSO (~25 mg/mL), and Dimethylformamide (DMF) (~25 mg/mL). Sparingly soluble in aqueous buffers.[1] | Based on the structure of the parent compound, similar solubility in organic solvents such as acetonitrile, DMSO, and ethanol is expected. |

| Storage | Store at -20°C for long-term stability (≥ 4 years).[1] Solutions in methanol are stable at 2-8°C. | Store at 2-8°C in a refrigerator.[2] |

Experimental Protocol

This section outlines the materials required and a step-by-step procedure for the preparation of a 1 mg/mL this compound stock solution.

Materials and Equipment

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), HPLC grade or equivalent

-

Acetonitrile, HPLC grade or equivalent

-

Methanol, HPLC grade or equivalent

-

Analytical balance

-

Calibrated pipettes

-

Volumetric flasks (Class A)

-

Vortex mixer

-

Sonicator

-

Amber glass vials with screw caps for storage

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Stock Solution Preparation (1 mg/mL in DMSO)

-

Safety Precautions : Before starting, review the Safety Data Sheet (SDS) for this compound and all solvents used. Handle the compounds and solvents in a well-ventilated fume hood. Wear appropriate PPE.

-

Weighing : Accurately weigh the desired amount of this compound solid using an analytical balance. For a 1 mg/mL stock solution, a common practice is to weigh out 1 mg.

-

Dissolution : Transfer the weighed this compound into a clean, dry volumetric flask. Add a small amount of DMSO to the flask to dissolve the solid.

-

Mixing : Gently swirl the flask to facilitate dissolution. If necessary, use a vortex mixer at a low speed or sonicate for a few minutes to ensure complete dissolution.

-

Volume Adjustment : Once the solid is completely dissolved, add DMSO to the flask up to the calibration mark to achieve the final desired concentration of 1 mg/mL.

-

Homogenization : Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage : Transfer the prepared stock solution into a clearly labeled amber glass vial to protect it from light. Store the stock solution at -20°C for long-term storage. For short-term use, storage at 2-8°C is also acceptable.

A flowchart illustrating the preparation of the this compound stock solution.

Workflow for preparing this compound stock solution.

Signaling Pathway and Mechanism of Action

Carbamazepine, the parent compound of this compound, is an anticonvulsant and mood-stabilizing drug. Its primary mechanism of action involves the inhibition of voltage-gated sodium channels. By binding to the inactivated state of these channels, Carbamazepine stabilizes the neuronal membrane and reduces the excitability of neurons, thereby preventing the repetitive firing that leads to seizures. While this compound is used as an internal standard and not for its therapeutic effects, understanding the mechanism of the parent compound is crucial for its application in pharmacological studies.

References

Application Note and Protocol: Optimal Concentration of Carbamazepine-d2 for Bioanalytical Methods

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on determining and utilizing the optimal concentration of Carbamazepine-d2 as an internal standard (IS) in bioanalytical methods for the quantification of Carbamazepine in biological matrices. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.

Introduction

Carbamazepine is an anticonvulsant drug widely used in the treatment of epilepsy and neuropathic pain. Therapeutic drug monitoring (TDM) of Carbamazepine is essential due to its narrow therapeutic index (4-12 µg/mL) and significant inter-individual pharmacokinetic variability.[1][2][3] Accurate and reliable bioanalytical methods are therefore critical for clinical and research purposes. The use of a deuterated internal standard, such as this compound, which co-elutes with the analyte and has a similar ionization efficiency in mass spectrometry, is the gold standard for achieving high-quality quantitative data.

The optimal concentration of the internal standard is a critical parameter in method development. It should be high enough to provide a robust and reproducible signal but not so high as to cause detector saturation or interfere with the analyte signal, especially at the lower limit of quantification (LLOQ).

Recommended Concentration of this compound

Based on a review of established bioanalytical methods, a fixed concentration of the internal standard is typically added to all calibration standards, quality control (QC) samples, and unknown samples. The selection of this concentration is dependent on the analytical platform, the expected range of analyte concentrations, and the biological matrix.

Table 1: Summary of this compound (and other deuterated analogs) Concentrations in Published Bioanalytical Methods

| Internal Standard | Concentration | Analyte (Carbamazepine) Calibration Range | Biological Matrix | Analytical Method | Reference |

| Carbamazepine-d2N15 | 10.0 µg/mL | 0.50 - 30.0 µg/mL | Human Plasma | LC-MS³ | [2][4] |

| D10-carbamazepine | Not explicitly stated, but used for analysis | 5 - 2000 ng/mL | Rat Plasma | LC-MS/MS | [5][6] |

| Deuterated analyte congeners | Not explicitly stated, but used for analysis | 0.1 - 22.0 µg/mL | Human Serum | LC-MS/MS | [7] |

Recommendation: For most applications involving the analysis of Carbamazepine in human plasma or serum using LC-MS/MS, a starting concentration for this compound in the range of 100 - 1000 ng/mL is recommended. However, this should be optimized during method development. A common practice is to use a concentration that is in the mid-range of the calibration curve. For instance, in a method with a calibration range of 5-2000 ng/mL for Carbamazepine, an internal standard concentration of 500 ng/mL would be a suitable starting point.

Experimental Protocols

This section outlines a general protocol for the bioanalysis of Carbamazepine using this compound as an internal standard. This protocol should be adapted and validated for specific laboratory conditions and instrumentation.

Materials and Reagents

-

Carbamazepine (Reference Standard)

-

This compound (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Human plasma (or other relevant biological matrix)

-

96-well plates or microcentrifuge tubes

Preparation of Solutions

Stock Solutions (1 mg/mL):

-

Carbamazepine Stock: Accurately weigh and dissolve Carbamazepine in methanol to obtain a final concentration of 1 mg/mL.

-

This compound Stock: Accurately weigh and dissolve this compound in methanol to obtain a final concentration of 1 mg/mL.

Working Solutions:

-

Carbamazepine Working Solutions: Serially dilute the Carbamazepine stock solution with a 50:50 mixture of methanol and water to prepare a series of working solutions for calibration standards and QC samples.

-

This compound Working Solution (Internal Standard Spiking Solution): Dilute the this compound stock solution with a suitable solvent (e.g., 50:50 methanol/water or acetonitrile) to the desired optimal concentration (e.g., 500 ng/mL).

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting Carbamazepine from plasma or serum.

-

Sample Aliquoting: Pipette 50 µL of blank plasma, calibration standards, QC samples, or unknown samples into a 96-well plate or microcentrifuge tubes.

-

Internal Standard Addition: Add 5 µL of the this compound working solution to all wells/tubes except for the blank matrix samples (to which 5 µL of the dilution solvent is added instead).

-

Protein Precipitation: Add 150 µL of cold acetonitrile (or methanol) to each well/tube.

-

Vortexing: Vortex the plate/tubes for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the plate/tubes at approximately 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrument being used.

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A gradient elution is typically employed, starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analytes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 - 10 µL.

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: The exact transition will depend on the position of the deuterium labels. For Carbamazepine-d2N15, a transition of m/z 240.1 → 196.2 has been reported.[2][4] For other d2 variants, the precursor and product ions will need to be determined by infusion. It is expected to be m/z 239.1 → 196.1 or similar.

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both Carbamazepine and this compound to achieve maximum signal intensity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the bioanalysis of Carbamazepine using this compound as an internal standard.

Caption: Bioanalytical workflow for Carbamazepine quantification.

Logic for Internal Standard Concentration Optimization

This diagram outlines the decision-making process for selecting an optimal concentration for this compound.

Caption: Optimization logic for internal standard concentration.

Conclusion

The optimal concentration of this compound is a critical parameter for the development of a robust and reliable bioanalytical method for Carbamazepine. While a general starting range can be recommended based on existing literature, it is imperative that this concentration is empirically determined and validated for the specific analytical method and instrumentation being used. The protocols and logical workflows provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this compound in their bioanalytical studies.

References

- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 2. mdpi.com [mdpi.com]

- 3. Therapeutic Drug Monitoring and Methods of Quantitation for Carbamazepine [mdpi.com]

- 4. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Carbamazepine-d2 in Therapeutic Drug Monitoring of Carbamazepine

Application Note

Introduction

Carbamazepine is a primary antiepileptic drug used for treating epilepsy, trigeminal neuralgia, and bipolar disorder.[1][2][3] Due to its narrow therapeutic index (typically 4-12 µg/mL), variable absorption, and potential for drug interactions, therapeutic drug monitoring (TDM) of carbamazepine is crucial to optimize efficacy and minimize toxicity.[2][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM due to its high sensitivity, specificity, and accuracy compared to immunoassays which can suffer from interference.[4][5] The use of a stable isotope-labeled internal standard, such as Carbamazepine-d2, is essential for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. This document outlines a detailed protocol for the determination of carbamazepine in human plasma or serum using this compound as an internal standard with an LC-MS/MS method.

Principle of the Method

The method involves the extraction of carbamazepine and the internal standard, this compound, from a biological matrix, typically plasma or serum, via protein precipitation.[6][7] The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the drug.

Experimental Workflow

The overall experimental workflow for the therapeutic drug monitoring of Carbamazepine using this compound is depicted below.

Caption: Experimental workflow for Carbamazepine TDM.

Materials and Reagents

-

Carbamazepine certified reference material

-

This compound internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade formic acid

-

Ultrapure water

-

Drug-free human plasma/serum

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C8 or C18)

Detailed Experimental Protocols

Preparation of Stock and Working Solutions

-

Carbamazepine Stock Solution (1 mg/mL): Accurately weigh and dissolve carbamazepine in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the carbamazepine stock solution in a mixture of methanol and water to create calibration standards and quality control (QC) samples. The concentration of the this compound working solution should be optimized based on the instrument's sensitivity.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of patient plasma/serum, calibrator, or QC sample into a microcentrifuge tube.

-

Add a specified volume of the this compound internal standard working solution.

-

Add three volumes of cold acetonitrile or methanol to precipitate proteins.[5][7][8]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Analysis

The following table summarizes the typical LC-MS/MS conditions. These may require optimization for different instrument setups.

Table 1: Liquid Chromatography and Mass Spectrometry Parameters

| Parameter | Typical Value |

| LC System | |

| Column | C8 or C18, e.g., ACQUITY UPLC HSS T3[5][8] |

| Mobile Phase A | 0.1% Formic Acid in Water[5][8] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5][8] |

| Flow Rate | 0.25 - 0.4 mL/min[5][8][9] |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

| Run Time | ~5-7 minutes[5][8][9] |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[9] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[9] |

| MRM Transitions | |

| Carbamazepine | m/z 237.1 → 194.1 (Quantifier), m/z 237.1 → 179.1 (Qualifier)[9][10] |

| This compound | m/z 239.1 → 196.1 (or analogous transition for other deuterated forms like m/z 240.0 → 196.2 for CBZ-D2N15)[5][11] |

Data and Performance Characteristics

The use of this compound ensures high-quality data. The method should be validated according to regulatory guidelines.

Table 2: Typical Method Validation Parameters

| Parameter | Typical Performance |

| Linearity Range | 0.5 - 30 µg/mL[5][11] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 µg/mL[4][7] |

| Intra-day Precision (%CV) | < 5%[4][5] |

| Inter-day Precision (%CV) | < 10%[4][5] |

| Accuracy (%Bias) | Within ±15% (±20% at LLOQ)[4][5] |